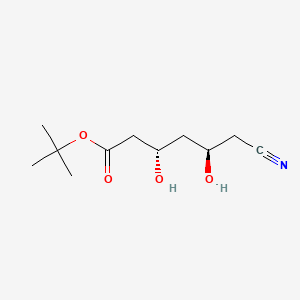
o-Toluoyl-5-hydroxy Omeprazole Sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“o-Toluoyl-5-hydroxy Omeprazole Sulfide” is a chemical compound with the molecular formula C25H25N3O4S and a molecular weight of 463.55 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 61 bonds, including 36 non-H bonds, 23 multiple bonds, 9 rotatable bonds, 1 double bond, and 22 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 2 aromatic ethers, 1 sulfide, 1 Imidazole, and 1 Pyridine .Applications De Recherche Scientifique
Synthesis and Impurities
Researchers have developed novel methods for the synthesis of omeprazole and its impurities, which are crucial for understanding the chemical properties and improving the manufacturing process of proton pump inhibitors. These methods aim to achieve expected yields through simplified processes, indicating the significance of o-Toluoyl-5-hydroxy Omeprazole Sulfide in the development of anti-ulcer drugs (Saini et al., 2019).
Pharmacokinetics and Metabolites
The pharmacokinetics of omeprazole and its metabolites, including 5-hydroxy Omeprazole, have been studied to understand their behavior in the human body. This research is essential for determining the effectiveness of omeprazole and its derivatives in different populations, highlighting the significance of metabolic studies in drug development (Ahmad et al., 2018).
Therapeutic Potential in Acid-Related Disorders
Omeprazole's pharmacodynamic properties and its therapeutic potential in treating peptic ulcer disease and Zollinger-Ellison syndrome have been extensively reviewed. These studies underline the critical role of omeprazole and related compounds in managing gastric acid secretion, providing a foundation for researching this compound's potential applications (Clissold & Campoli-Richards, 1986).
Comparative Studies and Efficacy
Comparative studies of omeprazole with other proton pump inhibitors offer insights into the efficacy and safety profile of these drugs, contributing to the optimization of treatment for acid-related diseases. Understanding the specific actions and benefits of this compound within this context can guide its application in clinical settings (McTavish et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJIZEQSBXNIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676165 |
Source


|
| Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120003-78-3 |
Source


|
| Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)










